2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride

説明

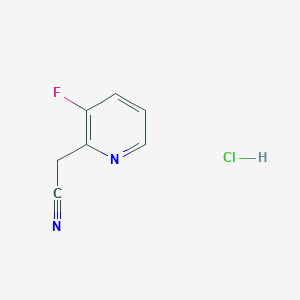

2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride (CAS: 1000504-35-7) is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a fluorine atom at the 3-position and an acetonitrile group at the 2-position, forming a hydrochloride salt. This compound is part of a broader class of pyridine-based molecules widely studied for their applications in pharmaceutical chemistry, agrochemicals, and materials science. The fluorine substituent enhances electronegativity and metabolic stability, while the acetonitrile moiety contributes to reactivity in nucleophilic substitution or coupling reactions. Structural analyses of such compounds often employ X-ray crystallography tools like the SHELX program suite, which has been pivotal in refining small-molecule structures and understanding their geometric properties .

特性

IUPAC Name |

2-(3-fluoropyridin-2-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-6-2-1-5-10-7(6)3-4-9;/h1-2,5H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYCNYZVGSAOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with acetonitrile under specific conditions to yield the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .

化学反応の分析

2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using common reagents such as hydrogen peroxide or sodium borohydride.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common reagents used in these reactions include tetrabutylammonium fluoride, dimethylformamide, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include various fluorinated heterocycles and other derivatives .

科学的研究の応用

2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology and medicine, it is used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets .

作用機序

The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with biological molecules, making it effective in modulating various biochemical pathways. This property is particularly useful in drug development, where the compound can be used to design molecules with improved efficacy and selectivity .

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural features and similarity scores of 2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride and its analogs, derived from computational and experimental data :

| Compound Name | CAS Number | Substituents/Functional Groups | Similarity Score |

|---|---|---|---|

| 2-(3-Fluoropyridin-2-yl)acetonitrile | 391604-55-0 | 3-fluoro-pyridine, acetonitrile (free base) | 0.77 |

| 2-(2,4-Difluorophenyl)pyridine | 1241725-81-4 | 2,4-difluoro-phenyl, pyridine | 0.73 |

| (4-Fluoropyridin-2-yl)methanamine hydrochloride | 939793-18-7 | 4-fluoro-pyridine, methanamine hydrochloride | 0.73 |

| 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile | 149488-78-8 | 5-CF3-pyridine, acetonitrile | 0.72 |

Key Observations :

- Fluorine Position : The 3-fluoro substitution in the target compound contrasts with analogs like (4-Fluoropyridin-2-yl)methanamine hydrochloride (4-fluoro). Fluorine placement significantly impacts electronic effects; for instance, 3-fluoro substitution may reduce steric hindrance compared to bulkier groups like trifluoromethyl .

- Functional Groups : The acetonitrile group in the target compound distinguishes it from analogs with methanamine (e.g., 939793-18-7) or trifluoromethyl (e.g., 149488-78-8). Acetonitrile’s electron-withdrawing nature enhances reactivity in cross-coupling reactions compared to amine or CF3 groups.

- Hydrochloride Salt Formation : The hydrochloride salt improves solubility in polar solvents compared to the free base (391604-55-0), a critical factor in pharmaceutical formulation .

Physicochemical and Reactivity Differences

- Polarity and Solubility: The hydrochloride salt form increases aqueous solubility relative to neutral analogs like 2-(2,4-Difluorophenyl)pyridine. This is advantageous in drug delivery but may limit compatibility with non-polar solvents.

- Reactivity : The acetonitrile group in the target compound enables nucleophilic attacks or participation in click chemistry, whereas the trifluoromethyl group in 149488-78-8 primarily contributes to lipophilicity and metabolic resistance .

- Thermal Stability: Fluorine substitution generally enhances thermal stability. However, the hydrochloride salt may introduce decomposition pathways at high temperatures compared to non-ionic derivatives.

Research Findings and Methodological Considerations

Structural elucidation of these compounds relies heavily on crystallographic tools like SHELX, which refines atomic coordinates and thermal parameters to resolve subtle differences in fluorine positioning or salt formation . For instance, SHELXL’s robustness in handling high-resolution data ensures accurate comparisons of bond lengths and angles between the target compound and its analogs.

生物活性

2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride is a fluorinated pyridine derivative with significant potential in various biological applications. Its unique structural features, including the presence of a fluorine atom and a nitrile group, contribute to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C7H5FN2·HCl. The compound consists of a pyridine ring with a fluorine substituent at the 3-position and an acetonitrile moiety at the 2-position. This configuration allows for various chemical reactions, including nucleophilic substitution and oxidation, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to biological receptors or enzymes, potentially modulating their activity. This modulation can influence various metabolic pathways, making the compound a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cell proliferation in cancer models. Its mechanism may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, contributing to its potential therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cell lines. The compound was shown to induce apoptosis in HeLa cells through activation of caspase pathways, highlighting its potential as an anticancer agent .

- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound effectively inhibits certain CDKs, leading to cell cycle arrest in cancer cells. This mechanism suggests its utility in developing targeted cancer therapies .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Lacks nitrile group | Limited antimicrobial properties |

| 3-Fluoropyridine | Similar structure without nitrile | Moderate enzyme inhibition |

| 2-(4-Fluorophenyl)acetonitrile | Fluorine on benzene ring | Different reactivity and applications |

The combination of the fluorine atom and the nitrile group in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。